

Spectroscopic Analysis of 4-Bromo-2,3-difluorobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: **4-Bromo-2,3-difluorobenzoic acid**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **4-Bromo-2,3-difluorobenzoic acid**, a compound of interest in medicinal chemistry and materials science. While a comprehensive public dataset for this specific molecule is not readily available, this document extrapolates expected spectral characteristics based on data from structurally similar compounds and foundational spectroscopic principles. It also outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **4-Bromo-2,3-difluorobenzoic acid**. These predictions are derived from the analysis of related compounds such as 4-bromobenzoic acid, various bromo-fluorobenzoic acids, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals for the two aromatic protons and the carboxylic acid proton. The chemical shift of the carboxylic acid proton can be broad and is highly dependent on the solvent and concentration.[\[1\]](#)[\[2\]](#)

Predicted ^1H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) |
|-------------------------|--------------------------------|
| Carboxylic Acid (-COOH) | ~13 |
| Aromatic CH | 7.5 - 8.0 |

^{13}C NMR (Carbon-13 NMR): The ^{13}C NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The carbons attached to electronegative atoms (bromine and fluorine) and the carbonyl carbon will be significantly downfield. Aromatic carbons typically appear in the 120-150 ppm range. The carbonyl carbon of a carboxylic acid is expected in the 165-185 ppm region.[2]

Predicted ^{13}C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |
|------------------|--------------------------------|
| Carbonyl (-COOH) | 165 - 170 |
| Aromatic C-F | 150 - 160 (with C-F coupling) |
| Aromatic C-F | 145 - 155 (with C-F coupling) |
| Aromatic C-Br | 120 - 130 |
| Aromatic C-COOH | 130 - 140 |
| Aromatic CH | 115 - 125 |
| Aromatic CH | 125 - 135 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid functional group and the substituted benzene ring.

Predicted FT-IR Data (ATR)

| Functional Group | Expected Wavenumber (cm ⁻¹) |
|-------------------------------|---|
| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 |
| C=C stretch (Aromatic) | 1450 - 1600 |
| C-F stretch | 1100 - 1300 |
| C-Br stretch | 500 - 600 |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a distinctive M+2 peak with nearly equal intensity to the molecular ion peak will be observed, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

Predicted Mass Spectrometry Data (EI)

| Fragment | Expected m/z |
|--------------------------------------|--------------|
| [M] ⁺ (⁷⁹ Br) | 236 |
| [M] ⁺ (⁸¹ Br) | 238 |
| [M-OH] ⁺ | 219/221 |
| [M-COOH] ⁺ | 191/193 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-25 mg of the solid **4-Bromo-2,3-difluorobenzoic acid** for ^1H NMR, or 50-100 mg for ^{13}C NMR.[3]
- The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, to a volume of about 0.6-0.7 mL in a clean, dry vial.[4]
- Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.[4]
- If any solid particles remain, the solution must be filtered through a pipette with a cotton or glass wool plug into a clean NMR tube to prevent distortion of the magnetic field.[3]
- The final sample height in the NMR tube should be approximately 4-5 cm.
- Cap the NMR tube securely.

Data Acquisition:

- The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.[5]
- For ^1H NMR, the spectral width is set to encompass the expected chemical shifts, typically from 0 to 15 ppm.
- For ^{13}C NMR, a wider spectral width is used, generally from 0 to 200 ppm.
- Data is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.
- Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).[5]

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a common technique for solid samples as it requires minimal to no sample preparation.[6][7]

Data Acquisition:

- Ensure the ATR crystal (commonly diamond or zinc selenide) is clean by wiping it with a suitable solvent like isopropanol and allowing it to dry completely.[7]
- Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Place a small amount of the solid **4-Bromo-2,3-difluorobenzoic acid** powder onto the center of the ATR crystal.
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[8]
- Collect the sample spectrum. Typically, spectra are recorded in the range of 4000 to 400 cm^{-1} .
- After the measurement, clean the crystal surface thoroughly.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.[9]

Sample Introduction and Ionization:

- A small amount of the sample (typically in the microgram range) is introduced into the mass spectrometer, often via a direct insertion probe for solid samples.
- The sample is vaporized by heating in a high vacuum environment.[10][11]
- The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (the molecular ion). [10]

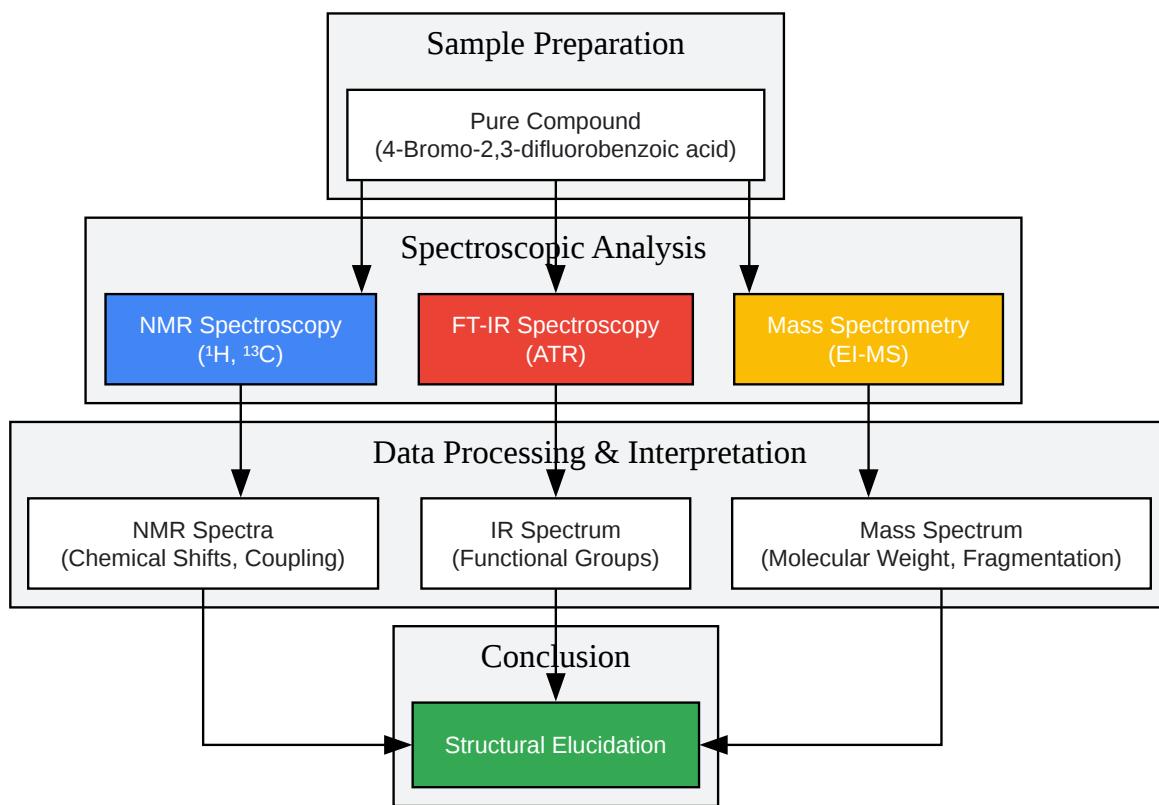
Mass Analysis and Detection:

- The resulting ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **4-Bromo-2,3-difluorobenzoic acid**.



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Caption: General workflow for spectroscopic analysis of an organic compound.

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